

Technical Guide: 2-Fluorocinnamic Acid (CAS 451-69-4)[1][2]

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 3-(2-Fluorophenyl)but-2-enoic acid

CAS No.: 1130-95-6

Cat. No.: B1374921

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Executive Summary & Nomenclature Clarification

Topic: 2-Fluorocinnamic Acid (CAS 451-69-4) Synonyms: (2E)-3-(2-Fluorophenyl)prop-2-enoic acid; o-Fluorocinnamic acid.[1]

Critical Nomenclature Note: The user-supplied topic name "**3-(2-Fluorophenyl)but-2-enoic acid**" describes a crotonic acid derivative (4-carbon chain).[1] However, CAS 451-69-4 is uniquely assigned to 2-Fluorocinnamic acid (3-carbon chain, acrylic acid derivative).[1] To ensure scientific integrity and adherence to the CAS identifier, this guide focuses on 2-Fluorocinnamic acid.

Significance in Drug Development: 2-Fluorocinnamic acid is a high-value fluorinated building block used to introduce metabolic stability and lipophilicity into drug candidates.[1] The ortho-fluorine substitution exerts a specific electronic effect (inductive withdrawal) and steric influence, often used to block metabolic oxidation at the phenyl ring or to modulate the reactivity of the

-unsaturated carbonyl "warhead" in covalent inhibitors.

Chemical Identity & Physicochemical Properties[2] [3][4][5][6]

The introduction of fluorine at the ortho position of the cinnamic acid scaffold alters the pKa and lipophilicity compared to the non-fluorinated parent, influencing bioavailability and protein binding.

Table 1: Core Physicochemical Data[1]

Property	Value	Notes
CAS Number	451-69-4	Unique Identifier
IUPAC Name	(2E)-3-(2-Fluorophenyl)prop-2-enoic acid	Trans-isomer is thermodynamically stable
Molecular Formula	C	
	H	
	FO	
Molecular Weight	166.15 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	178–180 °C	Commercial standard (Sigma-Aldrich)
pKa	~4.44	Slightly more acidic than cinnamic acid (4.44 vs 4.[1][2]46) due to F-inductive effect
Solubility	DMSO, Methanol, Ethanol	Slightly soluble in water
SMILES	<chem>OC(=O)/C=C/c1ccccc1F</chem>	

Synthesis Methodologies

Efficient synthesis of 2-Fluorocinnamic acid relies on creating the C=C double bond via condensation reactions. The choice of method depends on scale and available starting materials.

Method A: Knoevenagel Condensation (Preferred for Laboratory Scale)

This method offers mild conditions and high stereoselectivity for the trans (E) isomer.

- Reaction Logic: Condensation of 2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
- Reagents: 2-Fluorobenzaldehyde, Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).[3]
- Protocol:
 - Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3–5 volumes).
 - Catalysis: Add catalytic piperidine (0.1 eq).
 - Reflux: Heat the mixture to 80–100 °C for 2–4 hours. Evolution of CO indicates decarboxylation.
 - Workup: Cool the mixture to 0 °C. Pour into excess ice-cold dilute HCl (to neutralize pyridine).
 - Isolation: The product precipitates as a white solid. Filter, wash with cold water, and recrystallize from ethanol/water.[4]

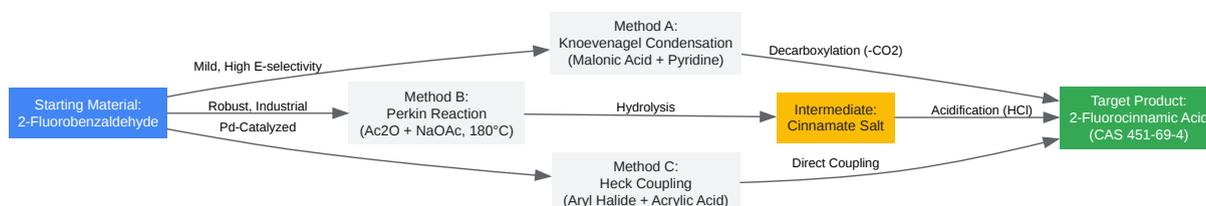
Method B: Perkin Reaction (Classic Industrial Route)

Suitable for larger scales where higher temperatures are tolerated.

- Reaction Logic: Condensation of 2-fluorobenzaldehyde with acetic anhydride using a carboxylate salt base.[1]
- Protocol:

- Mix 2-fluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (0.6 eq).
- Heat to 170–180 °C for 5–8 hours.
- Steam distill to remove unreacted aldehyde.
- Treat residue with NaOH to form the soluble salt, filter to remove tars, then acidify with HCl to precipitate the free acid.

Synthesis Workflow Diagram



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Figure 1: Comparative synthetic routes for 2-Fluorocinnamic Acid.[1] The Knoevenagel route is generally preferred for purity and yield in research settings.

Applications in Drug Discovery & Medicinal Chemistry[3][4][8]

2-Fluorocinnamic acid serves as more than just a passive structural element; it is an active "warhead" precursor and a metabolic modulator.[1]

Covalent Inhibitors (Michael Acceptors)

The

-unsaturated carbonyl system acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic cysteine residues in target proteins.

- Mechanism: The electron-withdrawing fluorine atom at the ortho position inductively destabilizes the phenyl ring but also influences the electrophilicity of the -carbon.
- Application: Used in DNA-Encoded Libraries (DEL) as an electrophilic "cap" to screen for covalent binders against "undruggable" targets like kinases or protein-protein interfaces.[1]

Metabolic Blocking (Fluorine Effect)[9]

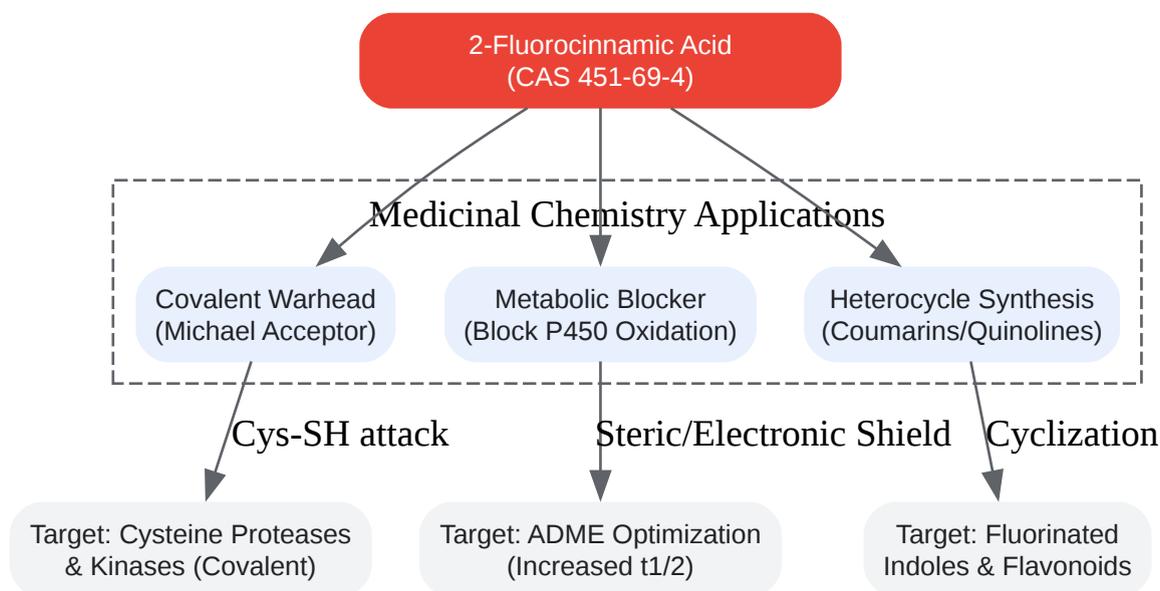
- Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at the ortho position blocks P450-mediated hydroxylation at this metabolically labile site.[1]
- Lipophilicity: Fluorination increases logP, facilitating membrane permeability.

Precursor for Heterocycles

This compound is a key intermediate for synthesizing fused heterocyclic systems found in bioactive natural products and drugs.

- Fluorinated Coumarins: Acid-catalyzed cyclization.[1]
- Fluorinated Quinolines: Conversion to the acid chloride followed by reaction with anilines and cyclization.
- Indoles: Via oxidative dearomatization or nitrene insertion strategies.

Application Logic Diagram



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Figure 2: Strategic utility of 2-Fluorocinnamic acid in modern drug design, highlighting its role in covalent inhibition and metabolic stabilization.[1]

Safety & Handling (MSDS Summary)

Signal Word: Warning

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.[1][5]
Eye Irritation	H319	Causes serious eye irritation. [5][6]
STOT-SE	H335	May cause respiratory irritation.[1][5][6]

Precautionary Measures:

- P261: Avoid breathing dust/fume.[5][6]
- P280: Wear protective gloves/eye protection.[5][6]

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][6]
Remove contact lenses if present and easy to do.[5][6]

Storage: Store in a cool, dry place. Keep container tightly closed. Inert atmosphere is recommended for long-term storage to prevent slow polymerization or oxidation.[1]

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- To cite this document: BenchChem. [Technical Guide: 2-Fluorocinnamic Acid (CAS 451-69-4) [1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1374921#3-2-fluorophenyl-but-2-enoic-acid-cas-number-451-69-4>]

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